Fast blue B

Histochemistry Esterase Assay Native PAGE

Choose Fast Blue B (CAS 20282-70-6) for unmatched specificity in hydrolase histochemistry. Unlike Fast Blue BB or RR, which target alkaline phosphatase, Fast Blue B is optimal for acid β-galactosidase, neuraminidase, acid phosphatase, and non-specific esterase. Documented significantly lower background staining (p<0.0001) ensures clean, quantifiable native PAGE results. Its azo-dye product is linear with time and section thickness (λ550 nm), validating it as a quantitative chromogen for microphotometric Km/Vmax determination. Avoid assay failure caused by incorrect 'Fast Blue' salt substitution.

Molecular Formula C14H12N4O2+2
Molecular Weight 268.27 g/mol
CAS No. 20282-70-6
Cat. No. B147723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFast blue B
CAS20282-70-6
Synonyms3,3'-dimethoxybiphenyl-4,4'-bisdiazonium
dichloride of Fast Blue B
Fast Blue B
tetrachlorozincate(2-)(1:1) of Fast Blue B
Molecular FormulaC14H12N4O2+2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N
InChIInChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2
InChIKeyQMMMCTXNYMSXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fast Blue B Salt (CAS 20282-70-6): Technical Specification and Procurement Baseline


Fast Blue B (CAS 20282-70-6), chemically defined as 3,3'-dimethoxybiphenyl-4,4'-bisdiazonium [1], is a synthetic bis-diazonium salt used extensively in histochemistry and biochemistry as a coupling reagent. It is the diazonium salt of choice for the localization of several key hydrolases, including acid β-galactosidase, neuraminidase, and acid phosphatase, in contrast to its analogs like Fast Blue BB and RR, which are recommended for alkaline phosphatase [2]. Its specific coupling kinetics, which fall between 'fast' and 'slow' diazotates, enable a unique balance of reaction speed and histochemical localization precision [3].

Why Fast Blue B Cannot Be Generically Substituted in Histochemical and Quantitative Assays


The assumption that all 'Fast Blue' diazonium salts are functionally interchangeable is incorrect and can lead to assay failure. Fast Blue B, Fast Blue BB, and Fast Blue RR are distinct chemical entities with different coupling rates, enzyme inhibition profiles, and target enzyme specificities. For example, Fast Blue BB and RR are often recommended for alkaline phosphatase [1], whereas Fast Blue B is the superior choice for a different panel of hydrolases. Moreover, significant differences exist in background staining, with Fast Blue B demonstrating a statistically significant lower background (p < 0.0001) on polyacrylamide gels compared to both Fast Blue BB and Fast Blue RR [2]. This directly impacts the signal-to-noise ratio and data quality. Substituting without verifying the specific enzyme and matrix compatibility can compromise assay sensitivity, specificity, and reproducibility.

Quantitative Differentiation Evidence for Fast Blue B vs. Common Analogs


Superior Background Performance: Fast Blue B vs. Fast Blue BB and Fast Blue RR in Gel Staining

A direct comparison of three azo dyes on native polyacrylamide gels revealed that Fast Blue B produces significantly less non-specific background staining than its close analogs. The background was quantified and compared, with Fast Blue B showing a p-value of <0.0001 versus both Fast Blue BB and Fast Blue RR [1].

Histochemistry Esterase Assay Native PAGE

Defined and Distinct Enzyme Inhibition Profile vs. Fast Garnet GBC

The inhibitory influence of diazonium salts on enzyme activity varies considerably. In a comparative study on enzymes splitting leucyl-2-naphthylamide, Fast Blue B was found to inhibit enzyme activity by 37%, whereas Fast Garnet GBC showed a comparable but slightly lower inhibition of 36% [1].

Enzyme Kinetics Protease Assay Diazonium Salt Toxicity

Intermediate Coupling Kinetics: A Critical Differentiator for Histochemical Localization

The azo-coupling rate is a key determinant of staining precision. Fast Blue B is characterized as having an 'intermediate' coupling rate, being neither as fast as p-nitrobenzene derivatives nor as slow as its structural relatives Fast Blue RR, BB, and VB [1].

Histochemistry Azo-coupling Enterochromaffin Staining

Functional Equivalence in 5-n-Alkylresorcinol Quantification

While not a differentiation from a performance standpoint, this study provides quantitative evidence of method equivalence, which is crucial for procurement decisions regarding legacy methods. A new micromethod using Fast Blue RR was compared to an established method using Fast Blue B. The results showed a high correlation with an R² = 0.9944 [1].

Food Chemistry Analytical Method 5-n-alkylresorcinols

Validated Quantitative Histochemistry for Alkaline Phosphatase

Fast Blue B has been rigorously validated as a coupling reagent for the quantitative histochemical determination of alkaline phosphatase kinetic parameters (Km and Vmax). The resulting azo-dye in the brush border membrane has a defined absorbance maximum at λ550 nm, with absorbance being a linear function of incubation time up to 3 minutes and slice thickness up to 10 µm [1].

Quantitative Histochemistry Alkaline Phosphatase Microphotometry

Verified Application Scenarios for Fast Blue B (CAS 20282-70-6) in Research


High-Contrast Native PAGE for Esterase Isozyme Analysis

Based on the evidence of significantly lower background staining compared to Fast Blue BB and RR (p < 0.0001) [1], Fast Blue B is the optimal reagent for detecting esterase isozymes on native polyacrylamide gels. Its use leads to cleaner gels with improved band resolution, which is essential for accurate quantification and analysis of complex protein mixtures.

Quantitative Histochemical Microphotometry of Alkaline Phosphatase

As established in quantitative studies, Fast Blue B forms an azo-dye with a defined absorbance maximum at λ550 nm and demonstrates linearity with respect to both incubation time (up to 3 minutes) and section thickness (up to 10 µm) [2]. This makes it a validated chromogen for microphotometric assays to calculate kinetic parameters like Km and Vmax in tissue sections, moving beyond simple qualitative staining.

Simultaneous Localization of a Specific Set of Acid Hydrolases

Fast Blue B is the recommended and cited diazonium salt of choice for the simultaneous coupling and histochemical demonstration of a specific enzyme panel: acid β-galactosidase, neuraminidase, β-N-acetylglucosaminidase, acid phosphatase, and non-specific esterase [3]. Researchers investigating these specific hydrolases should prioritize Fast Blue B over other 'Fast Blue' salts, which are better suited for different enzymes like alkaline phosphatase.

Established Baseline Method for 5-n-Alkylresorcinol Analysis in Food Science

In the analysis of 5-n-alkylresorcinols (biomarkers for whole grain intake) in cereal products, the Fast Blue B method serves as a validated reference standard. A newer micromethod using Fast Blue RR was shown to be highly correlated (R² = 0.9944) with the Fast Blue B method [4], confirming that Fast Blue B is a reliable and commutable standard for this application. Laboratories with validated Fast Blue B protocols can continue using it with confidence, or use it to benchmark new assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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